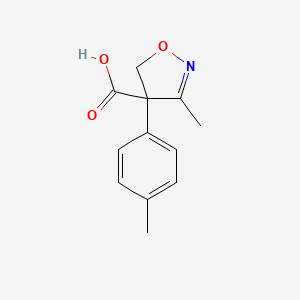
3-Methyl-4-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4-(p-tolyl)-4,5-dihydroisoxazole-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure with a methyl group, a p-tolyl group, and a carboxylic acid functional group, making it an interesting subject for chemical research and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(p-tolyl)-4,5-dihydroisoxazole-4-carboxylic acid typically involves a multi-step process. One common method is the cycloaddition reaction, where a nitrile oxide reacts with an alkene to form the isoxazole ring. The reaction conditions often require the presence of a catalyst, such as copper(I) or ruthenium(II), to facilitate the cycloaddition .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, green chemistry principles, such as using environmentally benign solvents and catalysts, are often employed to make the process more sustainable .
化学反应分析
Types of Reactions
3-Methyl-4-(p-tolyl)-4,5-dihydroisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
3-Methyl-4-(p-tolyl)-4,5-dihydroisoxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in designing anti-inflammatory and antimicrobial agents.
Medicine: Its potential therapeutic properties are explored for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
作用机制
The mechanism of action of 3-Methyl-4-(p-tolyl)-4,5-dihydroisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects .
相似化合物的比较
Similar Compounds
Isoxazole: The parent compound of the isoxazole family, known for its broad range of biological activities.
4,5-Dihydroisoxazole: A similar compound with a slightly different structure, often used in similar applications.
p-Tolyl derivatives: Compounds containing the p-tolyl group, which can exhibit similar chemical and biological properties.
Uniqueness
3-Methyl-4-(p-tolyl)-4,5-dihydroisoxazole-4-carboxylic acid stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .
属性
CAS 编号 |
873000-73-8 |
|---|---|
分子式 |
C12H13NO3 |
分子量 |
219.24 g/mol |
IUPAC 名称 |
3-methyl-4-(4-methylphenyl)-5H-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H13NO3/c1-8-3-5-10(6-4-8)12(11(14)15)7-16-13-9(12)2/h3-6H,7H2,1-2H3,(H,14,15) |
InChI 键 |
YANZFLDSIABFDA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2(CON=C2C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


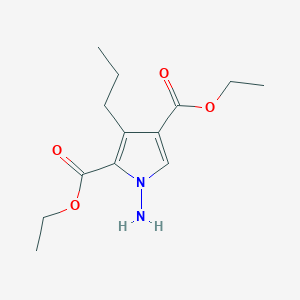
![2-Bromo-5-ethoxybenzo[d]oxazole](/img/structure/B12873360.png)
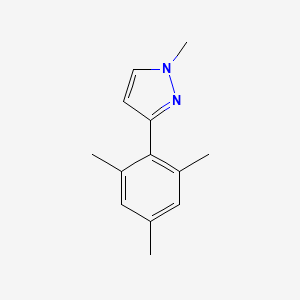

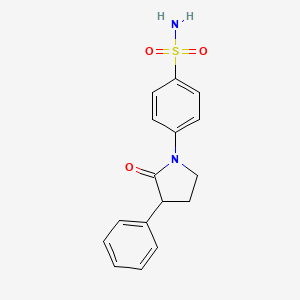
![2'-(Dicyclohexylphosphino)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12873379.png)
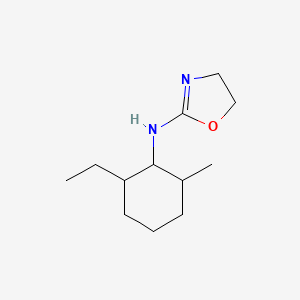

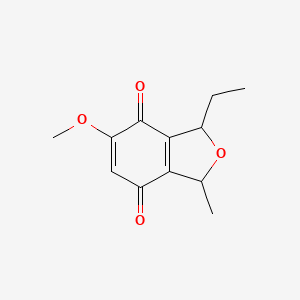
![6-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873417.png)
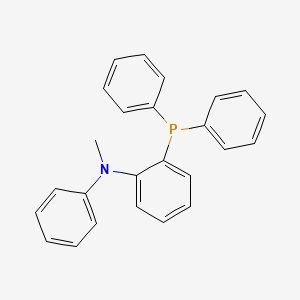

![3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol](/img/structure/B12873430.png)
![6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12873441.png)
